molecular formula C9H9ClN2S B13030145 Benzo[b]thiophene-4-carboximidamide hydrochloride

Benzo[b]thiophene-4-carboximidamide hydrochloride

Cat. No.: B13030145
M. Wt: 212.70 g/mol
InChI Key: MHODIFODVIDHOB-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-carboximidamide hydrochloride is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a fused benzene and thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-4-carboximidamide hydrochloride typically involves the reaction of benzo[b]thiophene with suitable reagents to introduce the carboximidamide group. One common method involves the use of aryne intermediates and alkynyl sulfides . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-4-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiophene derivatives .

Scientific Research Applications

Benzo[b]thiophene-4-carboximidamide hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene-4-carboximidamide hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

1-benzothiophene-4-carboximidamide;hydrochloride

InChI

InChI=1S/C9H8N2S.ClH/c10-9(11)7-2-1-3-8-6(7)4-5-12-8;/h1-5H,(H3,10,11);1H

InChI Key

MHODIFODVIDHOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C(=N)N.Cl

Origin of Product

United States

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